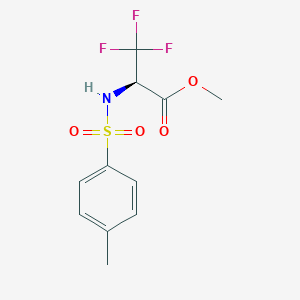

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate

Vue d'ensemble

Description

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate is an organic compound that belongs to the class of trifluoromethylated amino acid derivatives. This compound is characterized by the presence of a trifluoromethyl group, a tosyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-N-(tosyl)alaninate typically involves the reaction of 3,3,3-trifluoroalanine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group serves as a versatile leaving group, facilitating nucleophilic displacement reactions. In radiopharmaceutical synthesis, this compound acts as a precursor for 18F-labeled alanine derivatives .

Key Reaction Pathway:

-

Tosyl Displacement with Fluoride-18 :

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate undergoes substitution with [18F]fluoride in a two-step process involving AlCl₃ as a Lewis acid. This reaction produces 3-(1-[18F]fluoromethyl)-L-alanine, a tumor-imaging agent targeting the ASC transporter system .

Table 1: Reaction Parameters and Outcomes

| Reaction Step | Conditions | Product | Radiochemical Yield | Purity |

|---|---|---|---|---|

| Tosylate activation | AlCl₃ (6 equiv.), 70°C, 2 h | Intermediate tosylate precursor | – | – |

| 18F substitution | [18F]KF, Kryptofix 222, 100°C, 10 min | 3-(1-[18F]fluoromethyl)-L-alanine | 7–34% | >99% (HPLC) |

This method avoids racemization due to the trifluoromethyl group’s steric and electronic effects, preserving enantiomeric integrity .

Mitsunobu Reaction for N-Alkylation

The tosyl group enables selective N-alkylation under Mitsunobu conditions, which avoids epimerization at the α-carbon.

Key Reaction Pathway:

-

N-Methylation via Mitsunobu Protocol :

Treatment with methanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) replaces the tosyl group with a methyl group, yielding N-methyl derivatives .

Table 2: Mitsunobu Reaction Performance

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | DEAD, PPh₃, MeOH, THF | N-Methyl alanine derivative | 85–96% |

This method is compatible with sterically hindered amino acids and maintains configuration due to mild, non-epimerizing conditions .

Ester Hydrolysis

The methyl ester undergoes saponification to form the corresponding carboxylic acid, a critical step for further functionalization.

Key Reaction Pathway:

-

Base-Catalyzed Hydrolysis :

Treatment with NaOH in methanol/THF at 35°C cleaves the ester, producing 3,3,3-trifluoro-N-(tosyl)alanine .

Table 3: Hydrolysis Conditions and Outcomes

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | NaOH (1M), MeOH/THF, 35°C | 3,3,3-Trifluoro-N-(tosyl)alanine | 75–93% |

The trifluoromethyl group enhances electrophilicity at the β-carbon, accelerating hydrolysis without side reactions .

Activité Biologique

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate is a compound of interest in medicinal chemistry due to its unique structural features that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₄F₃N₁O₄S

Molecular Weight: 321.29 g/mol

Functional Groups:

- Trifluoromethyl group (CF₃)

- Tosyl group (Ts)

- Methyl ester (–COOCH₃)

- Amino acid derivative (alaninate)

The trifluoromethyl group increases lipophilicity, facilitating membrane penetration, while the tosyl group enhances reactivity towards nucleophiles, making it suitable for various chemical transformations and biological interactions .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Interaction: The lipophilic nature of the trifluoromethyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and potentially altering cellular signaling pathways.

- Enzyme Modulation: The tosyl group can interact with specific enzymes or receptors, leading to modulation of their activity. This interaction may result in altered metabolic pathways or inhibition of certain enzymatic activities .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains, indicating that the compound may disrupt bacterial cell membranes or inhibit essential metabolic functions .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 75.0 µg/mL |

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity Assays

In vitro cytotoxicity assays have been performed using human cancer cell lines to assess the antiproliferative effects of this compound.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 226 |

| A549 (lung cancer) | 242.52 |

The compound demonstrated moderate cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent .

Case Studies and Research Findings

-

Synthesis and Characterization:

A study reported the synthesis of this compound through a multi-step process involving the protection of amino acids and subsequent tosylation. The characterization confirmed the expected molecular structure using NMR and mass spectrometry techniques . -

Pharmacological Potential:

Research highlighted the potential use of this compound in drug development due to its favorable pharmacokinetic properties derived from the trifluoromethyl group. It is suggested that these properties could enhance bioavailability and efficacy in therapeutic applications . -

Comparative Studies:

Comparative studies with similar compounds revealed that this compound exhibited superior antimicrobial activity compared to other fluorinated amino acid derivatives. The unique combination of functional groups appears to contribute significantly to its enhanced biological profile .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it suitable for various chemical transformations.

Building Block for Complex Molecules

- Use in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo reactions such as nucleophilic substitutions and acylations to produce various derivatives .

- Example : It has been reported that N-tosyl amino acids can be effectively used in the Mitsunobu reaction for N-alkylation without leading to epimerization, showcasing its utility in constructing chiral centers .

Synthesis of Trifluoromethylated Compounds

- Trifluoromethylation : The trifluoromethyl group is crucial for enhancing the biological activity of synthesized compounds. Research indicates that trifluoromethylated aziridines derived from this compound exhibit promising biological properties .

Biological and Medicinal Applications

The biological activity of this compound has garnered attention for its potential medicinal applications.

Antimicrobial Properties

- Research Findings : Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The lipophilicity imparted by the trifluoromethyl moiety allows better membrane penetration .

Drug Development

- Pharmacokinetics : The compound is being explored for its role in drug design, particularly in creating molecules with improved pharmacokinetic profiles. Its ability to modify the solubility and permeability of drugs is particularly valuable in pharmaceutical chemistry .

Material Science Applications

This compound has potential applications beyond traditional organic synthesis and medicinal chemistry.

Advanced Materials Development

- Polymers and Coatings : The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings that require specific thermal or mechanical properties .

Case Studies

To illustrate the applications of this compound further, several case studies are highlighted below:

Propriétés

IUPAC Name |

methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4S/c1-7-3-5-8(6-4-7)20(17,18)15-9(10(16)19-2)11(12,13)14/h3-6,9,15H,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOFGQBXSOWEDY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.